2-(2-Bromo-6-nitrophenyl)acetaldehyde
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Overview
Description
2-(2-Bromo-6-nitrophenyl)acetaldehyde is a chemical compound with the molecular formula C8H6BrNO3 . It has a molecular weight of 244.04 . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromo-6-nitrophenyl)acetaldehyde consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific 3D structure or the InChI Key of this compound is not provided in the search results.Scientific Research Applications
Synthesis of Complex Molecules
Synthesis of Disaccharides : Research has demonstrated the synthesis of complex sugars using acetalation processes. For example, the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex has been shown to afford derivatives useful in constructing disaccharide structures (Matta, Rana, & Abbas, 1984).
Cinnamaldehydes Synthesis : An efficient palladium-catalyzed synthesis method has been developed for creating cinnamaldehydes from acrolein diethyl acetal and aryl iodides and bromides, showcasing the utility of such compounds in constructing valuable chemical entities (Battistuzzi, Cacchi, & Fabrizi, 2003).
Catalysis and Organic Transformations
Organocatalytic Asymmetric Michael Addition : The organocatalytic asymmetric Michael addition of aldehydes to beta-nitroacroleine dimethyl acetal, using chiral beta-amino alcohols as catalysts, highlights the role of nitroaldehyde derivatives in facilitating highly selective organic transformations (Reyes, Vicario, Badía, & Carrillo, 2006).
Enantioselective Synthesis : The catalytic synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction, using copper(ii) acetate and camphor-derived amino pyridine ligands, demonstrates the importance of bromo-nitro aldehyde derivatives in enantioselective synthesis (Blay, Hernandez‐Olmos, & Pedro, 2008).
Photolabile Protecting Groups
- Photolabile Protection for Ketones and Aldehydes : The use of bis(o-nitrophenyl)ethanediol as a photolabile protecting group for ketones and aldehydes, which can be deprotected under neutral conditions by irradiation, showcases the utility of nitrophenyl-based compounds in protecting group strategies (Blanc & Bochet, 2003).
Safety and Hazards
The safety information for 2-(2-Bromo-6-nitrophenyl)acetaldehyde indicates that it has hazard statements H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCQYFQNZMYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
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